molecular formula C6H6FNO B1532056 (3-Fluoropyridin-4-YL)methanol CAS No. 870063-60-8

(3-Fluoropyridin-4-YL)methanol

Cat. No.: B1532056
CAS No.: 870063-60-8
M. Wt: 127.12 g/mol
InChI Key: DEGCNYCNQMSEKG-UHFFFAOYSA-N
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Description

(3-Fluoropyridin-4-YL)methanol is an organic compound with the molecular formula C6H6FNO It is a derivative of pyridine, where a fluorine atom is substituted at the third position and a hydroxymethyl group at the fourth position

Biochemical Analysis

Biochemical Properties

(3-Fluoropyridin-4-YL)methanol plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. For example, it may act as a substrate or inhibitor for certain enzymes, thereby affecting the overall metabolic flux . The nature of these interactions can vary, including covalent binding, non-covalent interactions, and allosteric modulation.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate the activity of key signaling molecules, leading to changes in downstream signaling cascades . Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional landscape of the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity . These binding interactions can result in conformational changes that alter the function of the target biomolecule. Furthermore, this compound may influence gene expression by modulating the activity of transcription factors or epigenetic regulators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider, as they can impact its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its activity . Additionally, long-term exposure to this compound may result in adaptive cellular responses, such as changes in gene expression or metabolic adaptation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as modulation of metabolic pathways or enhancement of cellular function . At high doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological processes . Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux by acting as a substrate or inhibitor for key enzymes . This compound may also affect metabolite levels, leading to changes in the overall metabolic profile of the cell . Understanding these interactions is crucial for elucidating the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions can influence its localization and accumulation in different cellular compartments. For example, this compound may be transported into cells via specific membrane transporters, affecting its intracellular concentration and distribution .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it could localize to the nucleus, where it interacts with transcription factors, or to the mitochondria, influencing metabolic processes . Understanding its subcellular localization is essential for elucidating its precise role in cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 3-fluoropyridine with formaldehyde in the presence of a reducing agent to yield (3-Fluoropyridin-4-YL)methanol .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions, such as controlled temperatures and pressures, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

(3-Fluoropyridin-4-YL)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Fluoropyridin-4-YL)methanol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Fluoropyridin-4-YL)methanol is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated analogs. The fluorine atom can enhance the compound’s stability and influence its interactions with biological targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

(3-fluoropyridin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO/c7-6-3-8-2-1-5(6)4-9/h1-3,9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEGCNYCNQMSEKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40678181
Record name (3-Fluoropyridin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870063-60-8
Record name (3-Fluoropyridin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

At 0° C. LAH (200 mg, 4 eq.) was added to 3-fluoro-isonicotinic acid (186 mg, 1.32 mmol, 1 eq.) suspension in 25 mL THF. The reaction was stirred at 0° C. for 1 hour. The reaction was quenched by adding 0.2 mL water, followed by 0.4 mL 10% NaOH aqueous solution and 0.6 mL water at 0° C. Ethyl acetate was added to the reaction crude and washed with brine. n-Butanol was used to extract back from the brine. The organic layers were combined and concentrated down and purified (silica gel, 0-15% MeOH/DCM) to give colorless oil (78 mg, 46%). 1H NMR (300 MHz, CD3OD): δ 8.39 (m, 2H), 7.61 (m, 1H), 4.86 (s, 2H).
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200 mg
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186 mg
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25 mL
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46%

Synthesis routes and methods II

Procedure details

To a solution of sodium borohydride (454 mg, 12.0 mmol) in anhydrous methanol (15 mL) was added a solution of 3-fluoropyridine-4-carbaldehyde (1.0 g, 8.0 mmol) in anhydrous methanol (5 mL) at 0° C. The mixture was stirred overnight at room temperature. Water was added and extracted 3 times with ethyl acetate. The combined organic phase was washed with brine and dried over sodium sulfate. After evaporation of the solvent, (3-fluoropyridin-4-yl)methanol was obtained and used in the next step without purification; 1H NMR (400 MHz, CDCl3): δ 2.25 (bs, 1H), 4.85 (d, J=5.7 Hz, 2H), 7.50 (t, J=5.2 Hz, 1H) 8.38-8.43 (m, 2H).
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454 mg
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1 g
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15 mL
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5 mL
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Synthesis routes and methods III

Procedure details

The product of Example 129A and LiAlH4 were processed according to the method of Example 124B to provide the product. MS (ESI+) m/z 128 (M+H)+;
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Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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